1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene
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Overview
Description
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene is a complex organic compound with a unique structure that includes methoxy, prop-2-enyl, and nitrobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined through a series of reactions. For instance, the synthesis might involve the alkylation of 2-methoxy-4-prop-2-enylphenol with 3-chloropropanol, followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, but could include various substituted benzene derivatives.
Scientific Research Applications
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. For example, its anti-inflammatory effects may be mediated through the inhibition of certain signaling pathways, such as the STAT3 pathway . The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares structural similarities and has been studied for its anti-inflammatory properties.
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Another related compound with similar functional groups.
Uniqueness
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-6-16-8-10-19(20(14-16)24-3)26-12-5-11-25-18-9-7-15(2)13-17(18)21(22)23/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABXRNHSUBUKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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